N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide
Description
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-5-2-4-13-12(14)7-9-18(13)10-8-17-16(19)15-6-3-11-21-15/h2-7,9,11H,8,10H2,1H3,(H,17,19) |
InChI Key |
PHEDFZGYHWKZCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Reactivity
4-Methoxyindole is synthesized via Fischer indole synthesis or Skraup-type reactions, with the methoxy group introduced at the 4-position through directed ortho-metalation or electrophilic substitution. The nitrogen atom of the indole ring exhibits nucleophilic character, enabling alkylation with diethyl sulfate or ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as sodium hydride or potassium carbonate. For example, reaction with 1,2-dibromoethane under basic conditions yields 1-(2-bromoethyl)-4-methoxy-1H-indole, a key intermediate.
Solvent and Temperature Optimization
Optimal alkylation occurs in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures between 60–80°C. A study comparing solvents demonstrated that DMF provided a 78% yield of the alkylated product, whereas THF yielded 65% under identical conditions. Elevated temperatures (>80°C) led to side reactions, including dimerization of the indole core.
Optimization of Reaction Conditions
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity for pharmaceutical-grade material.
Yield Comparison Across Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Classical Acylation | SOCl₂, TEA | DCM | 0–5°C | 65–72 |
| EDCI-Mediated Coupling | EDCI, HOBt | DCM | 25°C | 83–85 |
| HATU-Assisted Synthesis | HATU, DIPEA | DMF | 25°C | 88–90 |
Data adapted from analogous syntheses of indole-furanamide hybrids.
Mechanistic Insights and Side Reactions
Competing Pathways
During alkylation, over-alkylation at the indole C3 position is a common side reaction, mitigated by using a stoichiometric ratio of alkylating agent (1.1 equivalents). Similarly, premature hydrolysis of furan-2-carbonyl chloride necessitates anhydrous conditions.
Stereochemical Considerations
While this compound lacks chiral centers, intermediates such as 1-(2-aminoethyl)-4-methoxy-1H-indole may require resolution if racemization occurs. Chiral HPLC or enzymatic resolution methods are employed in such cases.
Industrial-Scale Production Challenges
Cost-Efficiency Analysis
Bulk synthesis necessitates cost-effective reagents. Replacing HATU with EDCI reduces reagent costs by 40%, albeit with a slight yield reduction (85% vs. 90%).
Waste Management
The use of SOCl₂ generates HCl gas, requiring scrubbers for neutralization. Green chemistry approaches, such as mechanochemical synthesis, are under investigation to minimize solvent waste.
Recent Advances in Catalytic Methods
Palladium-Catalyzed Coupling
Recent patents describe palladium-catalyzed cross-coupling to attach the furanamide group directly to pre-functionalized indole derivatives. This one-pot method reduces step count and improves atom economy.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol or dichloromethane and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Structural Analogues
S29434 (NMDPEF)
Structure : N-[2-(2-Methoxy-6H-dipyrido[2,3-a:3,2-e]pyrrolizin-11-yl)ethyl]-2-furamide .
Key Differences :
- Replaces the 4-methoxyindole group with a dipyridopyrrolizinyl moiety.
- Contains an additional methoxy group on the fused heterocyclic system.
Biological Activity : - Potent quinone reductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo .
- Demonstrates neuroprotective effects by inhibiting malondialdehyde accumulation .
Indole Derivatives from
Examples :
- 10j : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide.
- 10k : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide.
Key Differences : - Feature acetamide linkages instead of furamide.
- Include bulky substituents (e.g., chlorobenzoyl, naphthyl) enhancing lipophilicity.
Biological Activity : - Dual Bcl-2/Mcl-1 inhibitors with anticancer activity .
Anti-Hyperlipidemic Furamides ()
Examples :
- 4a : N-(4-Benzoylphenyl)-5-methyl-2-furamide.
Key Differences : - Replace indole with benzoylphenyl groups.
Biological Activity : - Reduce plasma cholesterol and triglycerides in hyperlipidemic models .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs in –14.
Functional Insights
- Role of Methoxy Group : The 4-methoxy substitution on the indole ring enhances electron-donating capacity, critical for binding to QR2’s hydrophobic active site .
- Ethyl Linker vs. Rigid Structures : S29434’s rigid dipyridopyrrolizinyl system confers higher target specificity compared to the target compound’s flexible ethyl linker, which may improve metabolic stability .
- Furamide vs. Acetamide : The furamide group’s planar structure facilitates π-π stacking in enzyme active sites, whereas acetamide derivatives prioritize hydrogen bonding with Bcl-2/Mcl-1 .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide, a compound featuring an indole moiety and a furan group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- Structure : The compound consists of an indole ring substituted with a methoxy group and linked to a furan moiety via an ethyl chain.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : The indole structure allows for binding to serotonin receptors, which may influence neurotransmission and mood regulation.
- Enzymatic Interactions : The compound has been shown to modulate the activity of specific enzymes, potentially affecting metabolic pathways related to inflammation and cancer.
Antiviral Properties
Research indicates that this compound possesses antiviral activity, potentially inhibiting viral replication. This effect is believed to stem from its interactions with viral proteins or host cell receptors involved in viral entry and replication.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances its anticancer potency. The compound's IC50 values in different cancer models suggest significant growth inhibition, particularly in breast and colon cancer cells .
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Study : A study assessed the compound's efficacy against influenza virus, demonstrating a dose-dependent reduction in viral load in infected cell cultures.
- Anti-inflammatory Research : In vivo experiments showed that treatment with this compound reduced paw edema in rat models, indicating significant anti-inflammatory effects.
- Cytotoxicity Testing : The compound was tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer), revealing IC50 values ranging from 10 to 30 µM, suggesting moderate potency compared to standard chemotherapeutics .
Data Table
Q & A
Q. How do structural modifications alter its bioactivity?
- Methoxy position : 4-methoxyindole enhances QR2 affinity vs. 5-methoxy derivatives .
- Furanamide substitution : Trifluoromethoxy groups improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
